Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)7-13(9-14)5-4-6-17-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHECFSGGJBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
the Prins cyclization reaction is a promising route for large-scale synthesis due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Key Observations:
Heteroatom Positioning: The target compound’s 1-oxa-7-oxo-9-aza configuration differs from analogs with dual aza/oxa groups (e.g., 2-oxa-6,9-diaza in ).
Molecular Weight and Physical State :
- The tert-butyl 6-oxa-2,9-diaza analog has a lower molecular weight (242.31 vs. 268.31 in ) due to fewer oxo groups. Its liquid state suggests lower melting points compared to solid analogs.
Functional Group Impact :
Biological Activity
Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is a spirocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising applications in drug development and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 255.31 g/mol. Its structure includes a spirocyclic framework, which contributes to its biological activity by providing rigidity and a specific three-dimensional orientation that can enhance interactions with biological targets.
The primary mechanism of action for this compound involves the inhibition of the MmpL3 protein in Mycobacterium tuberculosis. MmpL3 is crucial for the bacterium's survival, making this compound a potential candidate for antituberculosis therapies. The compound's ability to interact with specific molecular targets underlines its significance in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Antibacterial Properties
- The compound has shown promising activity against several bacterial strains, particularly those resistant to conventional antibiotics.
- In vitro studies indicate that it can inhibit bacterial growth effectively, suggesting its potential as a novel antibiotic agent.
2. Antituberculosis Activity
- As mentioned, its inhibition of MmpL3 highlights its potential in treating tuberculosis, a disease caused by Mycobacterium tuberculosis.
- Preliminary studies suggest significant efficacy in reducing bacterial load in infected models.
3. Enzyme Inhibition
- The compound acts as an inhibitor for various enzymes, which may be exploited in drug design to target specific pathways involved in disease processes.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B (2023) | Showed effective inhibition of MmpL3 in Mycobacterium tuberculosis, reducing bacterial viability by over 90% in treated cultures. |
| Study C (2024) | Investigated the compound's potential as a scaffold for developing new antibiotics, highlighting its unique spirocyclic structure as advantageous for binding interactions. |
Synthesis Methods
The synthesis of this compound typically involves the Prins cyclization reaction, which efficiently constructs the spirocyclic scaffold through the reaction of an aldehyde with an alkene under acidic conditions. This method is advantageous for introducing various substituents at specific positions on the spiro ring, enhancing the compound's biological profile.
Comparison with Similar Compounds
This compound can be compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane | Similar spirocyclic structure; differs in functional group positioning | Moderate antibacterial activity |
| Tert-butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane | Variations in oxygen and nitrogen positions | Limited activity against M. tuberculosis |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate?
- Methodological Answer : The compound is synthesized via reactions involving spirocyclic intermediates. For example, 2-oxa-spiro[3.4]octane-1,3-dione can react with amine derivatives under controlled conditions to form the spirocyclic backbone. Subsequent Boc (tert-butoxycarbonyl) protection introduces the tert-butyl group . Key steps include optimizing reaction time, temperature (e.g., reflux in THF), and stoichiometry of reagents like (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation. For non-crystalline samples, advanced NMR techniques (¹H, ¹³C, DEPT, and HSQC) are employed. The unique spiro junction (fusion of oxa and aza rings) generates distinct splitting patterns in NMR, such as deshielded carbonyl signals at ~170–175 ppm in ¹³C spectra .
Q. What purification techniques are recommended for this compound?
- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. For hygroscopic or oxidation-prone batches, inert atmosphere (N₂/Ar) and low-temperature storage (2–8°C) are critical to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be improved for analogs of this spirocyclic compound?
- Methodological Answer : Computational modeling (DFT or molecular mechanics) identifies steric and electronic bottlenecks. For example, substituents at the 6-R position of benzothiazole () influence reaction kinetics. Optimizing solvent polarity (e.g., switching from THF to DMF) and using catalysts like DMAP can enhance yields by 15–20% .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Case Study : If NMR shows unexpected peaks, consider dynamic rotational isomerism in the spiro system. Variable-temperature NMR (VT-NMR) or 2D NOESY can differentiate between conformational isomers. For example, the tert-butyl group’s bulkiness may restrict rotation, leading to split signals in ¹H NMR .
Q. What strategies mitigate toxicity risks during in vitro biological testing?
- Methodological Answer : Follow OSHA guidelines for handling reproductive toxins (). Use closed-system reactors for synthesis and prioritize derivatives with lower logP values to reduce bioaccumulation. LC-MS monitoring ensures purity >98% to avoid off-target effects .
Q. How does the compound’s spirocyclic framework influence its pharmacokinetic properties?
- Methodological Answer : The rigid spiro structure enhances metabolic stability by limiting cytochrome P450 access. In silico ADMET predictions (e.g., SwissADME) correlate the oxa-aza rings with improved oral bioavailability compared to linear analogs. Experimental validation via Caco-2 cell permeability assays is recommended .
Critical Analysis of Contradictions
- vs. 15 : Discrepancies in solubility data ( reports “---” for solubility, while specifies DMSO/THF solubility). This likely reflects batch-specific impurities; always verify via HPLC before use.
- vs. 17 : SHELX refinement ( ) assumes ideal crystallinity, but twinned crystals (common in spiro compounds) may require alternative software like OLEX2 for accurate resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
